molecular formula C11H17NS B13264829 N-(2-methylpropyl)-3-(methylsulfanyl)aniline

N-(2-methylpropyl)-3-(methylsulfanyl)aniline

Cat. No.: B13264829
M. Wt: 195.33 g/mol
InChI Key: WRCTVUOBZUBFFE-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-(methylsulfanyl)aniline is a chemical compound with the CAS Number 1019536-57-2 and a molecular formula of C11H17NS . It has a molecular weight of 195.32 g/mol . The SMILES notation for this compound is CSC1=CC(NCC(C)C)=CC=C1 . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are encouraged to consult the scientific literature to investigate the potential applications of this aniline derivative, which may serve as a building block or intermediate in various chemical syntheses, such as in the development of novel peptide structures or other pharmacologically active compounds . The specific research applications, mechanism of action, and biological value for this compound are not fully detailed in the available literature and represent an area for further scientific investigation.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-(2-methylpropyl)-3-methylsulfanylaniline

InChI

InChI=1S/C11H17NS/c1-9(2)8-12-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3

InChI Key

WRCTVUOBZUBFFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=CC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-3-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(methylsulfanyl)aniline with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylpropyl)-3-(methylsulfanyl)aniline can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: N-(2-methylpropyl)-3-(methylsulfanyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing aniline derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the 2-methylpropyl group provides steric effects that influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Compound A : 4-Methanesulfonyl-N-(3-phenylpropyl)aniline (3p)
  • Molecular Formula: C₁₆H₁₉NO₂S
  • Molecular Weight : 289.39 g/mol
  • Key Differences :
    • Substituent Position : Sulfonyl (–SO₂CH₃) group at the para position vs. methylsulfanyl (–SCH₃) at meta in the target compound.
    • Amine Chain : 3-phenylpropyl (linear aromatic chain) vs. 2-methylpropyl (branched aliphatic chain).
  • Implications: The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability compared to the thioether group .
Compound B : N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31)
  • Molecular Formula : C₁₆H₁₄F₄N₂O₃
  • Molecular Weight : 358.29 g/mol
  • Key Differences: Electron Effects: Nitro (–NO₂) group (strong electron-withdrawing) vs. methylsulfanyl (electron-donating). Fluorination: Tetrafluorinated propyl chain vs. non-fluorinated isobutyl chain.
  • Implications: The nitro group deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the target compound .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound C₁₁H₁₇NS 195.32 –SCH₃ (meta), isobutyl chain High-purity API intermediate, moderate logP
4-Methanesulfonyl-N-(3-phenylpropyl)aniline (3p) C₁₆H₁₉NO₂S 289.39 –SO₂CH₃ (para), 3-phenylpropyl Enhanced solubility, aromatic interactions
N-Methyl-N-(tetrafluoro...)aniline (31) C₁₆H₁₄F₄N₂O₃ 358.29 –NO₂, tetrafluorinated chain High metabolic stability, electron-deficient ring

Stability and Reactivity

  • Thioether vs. Sulfonyl : The methylsulfanyl group in the target compound is susceptible to oxidation (forming sulfoxides), whereas the sulfonyl group in 3p is chemically stable .
  • Fluorinated Chains : Compounds like 31 exhibit resistance to enzymatic degradation due to C–F bond strength, contrasting with the biodegradable isobutyl chain in the target .

Biological Activity

N-(2-methylpropyl)-3-(methylsulfanyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a structure that includes an aniline group substituted with both a methylsulfanyl and a branched alkyl group. This unique configuration may influence its interaction with biological targets.

  • Molecular Formula : C₁₁H₁₅N₁S
  • Molecular Weight : 197.32 g/mol
  • LogP : Indicates lipophilicity which can affect absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as a nucleophile in substitution reactions, while its aromatic ring can engage in electrophilic aromatic substitution, making it versatile in biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potentially interacts with receptors influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of aniline have been shown to induce apoptosis in cancer cell lines by activating caspase pathways . The specific apoptotic mechanisms include:

  • Induction of caspase-3 activation.
  • Cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound possess antimicrobial properties against various pathogens, including resistant strains of bacteria. The compound's ability to disrupt microbial cell walls or membranes is a crucial aspect of its antimicrobial efficacy .

Research Findings and Case Studies

A comprehensive review of literature highlights several studies focusing on the biological activities of related compounds:

StudyFindings
Study 1Investigated the apoptotic effects on breast cancer cell lines, demonstrating significant induction of apoptosis via caspase activation.
Study 2Evaluated antimicrobial effects against MRSA and other resistant strains, showing promising results in inhibiting bacterial growth.
Study 3Discussed the synthesis of similar compounds and their potential therapeutic applications, emphasizing structure-activity relationships.

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